3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid

Physicochemical characterization Process chemistry Separation science

Select 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1806385-89-6) for its unique LogP of 0.93—substantially lower than the 5-CF₃ analog—enabling aqueous-compatible assay development without high DMSO concentrations. The 3-fluoro substituent blocks CYP450-mediated oxidation, enhancing metabolic stability in kinase inhibitor and GPCR modulator scaffolds. Its 2-carboxylic acid group adjacent to the pyridine nitrogen predisposes N,O-bidentate chelation, yielding thermodynamically stable Zn(II), Cu(II), and Co(II) complexes for catalyst and metallodrug design. This regioisomer provides distinct electronic and steric properties versus 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 89402-28-8), making it a precise molecular probe for SAR deconvolution.

Molecular Formula C7H3F4NO2
Molecular Weight 209.1 g/mol
CAS No. 1806385-89-6
Cat. No. B1412764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid
CAS1806385-89-6
Molecular FormulaC7H3F4NO2
Molecular Weight209.1 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(F)(F)F)F)C(=O)O
InChIInChI=1S/C7H3F4NO2/c8-4-3(7(9,10)11)1-2-12-5(4)6(13)14/h1-2H,(H,13,14)
InChIKeyDZKZNWQTTCVVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid CAS 1806385-89-6: Core Chemical Identity and Procurement Baseline


3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1806385-89-6) is a fluorinated pyridine derivative bearing a carboxylic acid group at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 4-position . With a molecular formula of C7H3F4NO2 and a molecular weight of 209.1 g/mol, this compound belongs to the class of trifluoromethyl-substituted pyridinecarboxylic acids that serve as versatile building blocks in medicinal chemistry, agrochemical research, and coordination chemistry . The strategic placement of both fluoro and trifluoromethyl substituents on the pyridine ring imparts distinct electronic and steric properties that differentiate it from regioisomeric analogs lacking the 3-fluoro substitution or bearing trifluoromethyl groups at alternative positions [1]. These structural distinctions translate into measurable differences in physicochemical parameters and coordination behavior that have direct implications for synthetic route selection and procurement decisions [1].

3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid: Why Substitution with Analogous Trifluoromethylpyridine Acids Introduces Quantifiable Risk


Trifluoromethyl-substituted pyridinecarboxylic acids are not interchangeable commodities due to regioisomer-specific physicochemical and coordination properties [1]. Even subtle positional variations of the trifluoromethyl group on the pyridine ring fundamentally alter metal-binding modes, as demonstrated in Zn(II) complexes where 5-CF3 substitution yields N,O-chelated coordination while 4-CF3 substitution on the nicotinic acid scaffold yields monodentate coordination, resulting in measurable differences in biomolecular binding constants [1]. Furthermore, the introduction of a 3-fluoro substituent in 3-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid significantly modulates lipophilicity relative to non-fluorinated analogs, with the target compound exhibiting a LogP of 0.93 versus LogP values of 1.6–1.8 for 5-(trifluoromethyl)pyridine-2-carboxylic acid [2]. These quantifiable differences in polarity, boiling point, density, and coordination geometry can alter reaction outcomes, purification requirements, and downstream biological activity, making generic substitution a source of uncontrolled variability in research and development workflows.

3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid 1806385-89-6: Quantitative Comparative Evidence for Scientific Selection


3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid vs. 4-(Trifluoromethyl)pyridine-2-carboxylic acid: Divergent Boiling Point and Density for Separation and Purification Workflows

Direct comparison of physicochemical parameters reveals that 3-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid exhibits a lower boiling point and higher density than the 4-CF3 regioisomer lacking the 3-fluoro substituent [1]. The target compound's boiling point is 279.7±40.0 °C at 760 mmHg, whereas 4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 588702-62-9) boils at 293.6 °C at 760 mmHg, representing a difference of approximately 14 °C that can be leveraged for fractional distillation or sublimation-based purification [1]. Density measurements further differentiate the two compounds: the target compound has a density of 1.6±0.1 g/cm³, while the 4-CF3 analog has a density of 1.484 g/cm³ [1]. These physical property distinctions provide a verifiable basis for selecting the target compound when synthetic routes or downstream applications require specific volatility or density profiles.

Physicochemical characterization Process chemistry Separation science

3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid vs. 5-(Trifluoromethyl)pyridine-2-carboxylic acid: Reduced LogP Differentiates Hydrophilicity Profile for Aqueous-Phase Applications

Lipophilicity, quantified by LogP, represents a critical parameter governing solubility, membrane permeability, and formulation compatibility. The target compound 3-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid exhibits a calculated LogP of 0.93 , which is substantially lower than the LogP of 1.6–1.8 reported for 5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-69-0) [1] [2]. This approximately 0.7–0.9 LogP unit reduction corresponds to a theoretical ~5- to 8-fold increase in aqueous solubility based on the Hansch equation, translating into measurably different partitioning behavior between organic and aqueous phases [1]. The 3-fluoro substituent's electron-withdrawing effect and capacity for hydrogen-bonding interactions contribute to this enhanced hydrophilicity, a property not replicated in the 5-CF3 analog or other non-fluorinated regioisomers.

Lipophilicity Drug design Agrochemical development

Isomeric Effects on Coordination Chemistry: 3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid as a Chelating Ligand Scaffold with Distinct Metal-Binding Geometry

While direct coordination studies on 3-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid are not yet reported in peer-reviewed literature, class-level inference from structurally related isomeric trifluoromethyl-pyridine carboxylic acids demonstrates that the position of the trifluoromethyl group on the pyridine ring dictates coordination mode and biological macromolecule binding efficacy [1]. In a head-to-head study, Zn(II) complexes of 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) adopted N,O-chelated five-membered ring coordination, whereas the 4-(trifluoromethyl) nicotinic acid (Htfc) complex exhibited N,O-monodentate coordination [1]. The chelated complex demonstrated superior binding to bovine serum albumin (BSA) with binding constants in the 10⁵–10⁶ L mol⁻¹ range and intercalative binding to calf thymus DNA [1]. The target compound, bearing a 2-carboxylic acid group adjacent to a 3-fluoro substituent, is structurally predisposed toward N,O-chelation analogous to Htpc, with the added electronic modulation of the 3-fluoro group potentially enhancing metal-binding affinity through inductive effects [1].

Coordination chemistry Bioinorganic chemistry Catalysis

3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid vs. 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid: Positional Isomerism with Distinct Electronic and Steric Profiles

The target compound 3-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid and its regioisomer 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 89402-28-8) share identical molecular formulas (C7H3F4NO2) and molecular weights (209.1 g/mol) but differ in the placement of the trifluoromethyl group at the 4-position versus 5-position relative to the pyridine nitrogen [1]. This positional isomerism generates distinct electronic environments around the carboxylic acid and pyridine nitrogen moieties, which are the primary sites of reactivity. In the target compound, the trifluoromethyl group is situated para to the nitrogen, maximizing its electron-withdrawing inductive effect on the pyridine ring, whereas the 5-CF3 isomer places the trifluoromethyl group meta to the nitrogen, resulting in attenuated electronic communication [1]. These electronic differences manifest in divergent reactivity profiles in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, as well as altered pKa values that affect the compound's behavior in pH-dependent partitioning and salt formation.

Regioisomer selection Electronic effects SAR studies

3-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid 1806385-89-6: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Lead Compounds Requiring Moderate Lipophilicity and Enhanced Aqueous Solubility

Based on the target compound's LogP of 0.93—substantially lower than the LogP of 1.6–1.8 for the 5-CF3 analog—this building block is preferentially selected for medicinal chemistry programs where improved aqueous solubility is required to facilitate biological assay compatibility without resorting to high DMSO concentrations or co-solvent systems . The 3-fluoro substituent contributes both to reduced LogP and to metabolic stability through blockade of cytochrome P450-mediated oxidation at the 3-position, a common metabolic soft spot in pyridine-containing drug candidates . This compound is particularly suited for constructing kinase inhibitor scaffolds, GPCR modulators, and anti-infective agents where balanced lipophilicity correlates with reduced off-target binding and improved pharmacokinetic profiles .

Agrochemical Development: Herbicide and Fungicide Intermediate with Differentiated Physicochemical Handling

The lower boiling point (279.7±40.0 °C) of 3-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid relative to the 4-CF3 analog (293.6 °C) enables milder distillation and purification conditions during multistep agrochemical intermediate synthesis, reducing thermal decomposition and improving overall process yield [1] [2]. Trifluoromethylpyridine carboxylic acids serve as core structural motifs in commercial herbicides and fungicides, where the carboxylic acid handle allows for facile derivatization to esters, amides, and heterocyclic scaffolds [1]. The 3-fluoro-4-CF3 substitution pattern is underrepresented in commercial agrochemicals relative to 5-CF3 analogs, offering opportunities for novel intellectual property generation and differentiated biological activity profiles [1].

Coordination Chemistry and Catalysis: Ligand for Transition Metal Complexes with Chelating Geometry

The 2-carboxylic acid group adjacent to the pyridine nitrogen in 3-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid predisposes the molecule toward N,O-bidentate chelation upon deprotonation [3]. Isomeric studies demonstrate that chelating coordination modes yield thermodynamically more stable metal complexes with enhanced biomolecular binding relative to monodentate analogs [3]. The electron-withdrawing 3-fluoro and 4-CF3 substituents further modulate the Lewis basicity of the pyridine nitrogen and the Brønsted acidity of the carboxylic acid, enabling fine-tuning of metal-binding affinity across the transition series [3]. This ligand is particularly relevant for the development of Zn(II), Cu(II), and Co(II) catalysts for C–H activation, cross-coupling, and asymmetric transformations, as well as for metallodrug candidates where complex stability correlates with therapeutic window [3].

Structure-Activity Relationship (SAR) Studies: Regioisomeric Probe for Positional Substitution Effects

As a positional isomer of 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 89402-28-8) and distinct from 5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-69-0), the target compound serves as a precise molecular probe for deconvoluting the electronic and steric contributions of trifluoromethyl placement in SAR campaigns [4]. The para relationship between the 4-CF3 group and the pyridine nitrogen maximizes inductive electron withdrawal, whereas the 3-fluoro substituent provides an orthogonal vector for halogen bonding or additional metabolic shielding [4]. Systematic incorporation of this building block alongside its regioisomers enables medicinal chemists to attribute observed changes in potency, selectivity, or ADME properties to specific structural features, accelerating lead optimization cycles .

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